molecular formula C17H27NO4S2 B7193428 N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine

N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine

Cat. No.: B7193428
M. Wt: 373.5 g/mol
InChI Key: ADMPKHSPCJTYGD-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a cyclohexane ring

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S2/c1-13-7-9-16(10-8-13)24(21,22)12-14(2)18-15-5-4-6-17(11-15)23(3,19)20/h7-10,14-15,17-18H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMPKHSPCJTYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC2CCCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine typically involves multiple steps, starting with the preparation of the sulfonyl precursor. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with propan-2-amine under controlled conditions to form the intermediate sulfonamide. This intermediate is then subjected to further reactions, including cyclization and methylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid is a common reagent for oxidation.

    Reduction: Lithium aluminum hydride in anhydrous ether is often used for reduction.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-4-methylbenzenesulfonamide
  • 5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine

Uniqueness

N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexane ring with sulfonyl and methylsulfonyl groups makes it particularly versatile in various applications, setting it apart from other similar compounds.

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